Product packaging for germanium magnesium trioxide(Cat. No.:CAS No. 12025-12-6)

germanium magnesium trioxide

Cat. No.: B1143650
CAS No.: 12025-12-6
M. Wt: 144.93 g/mol
InChI Key: KKBCUQDLSDJDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germanium Magnesium Trioxide, with the molecular formula GeO3Mg and a molecular weight of 263.29 g/mol, is an inorganic compound identified under CAS 12025-12-6 . This material is designated exclusively for research purposes. While direct studies on this specific trioxide are limited, related germanium-magnesium-oxygen systems and composite materials have demonstrated significant potential in advanced research domains. One promising application area is in the development of novel nanocomposites. Research on magnesium oxide-germanium dioxide (MgO-GeO2) nanocomposite powders has shown that these materials exhibit substantial antibacterial characteristics against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, suggesting a valuable avenue for exploring new antimicrobial agents . Furthermore, the interface between germanium and magnesium oxide is of high interest in materials science and semiconductor technology. Studies on the epitaxial growth of single-crystalline magnesium oxide (MgO) on germanium substrates have been conducted to create high-quality heterostructures. These are foundational for developing next-generation electronic devices, including germanium-based spintronics and MOS FET devices, where the MgO layer acts as a critical barrier and spin filter . The biological effects of germanium compounds are also a subject of scientific inquiry. Organic germanium compounds, such as Ge-132, have been documented to exhibit immunomodulatory and anti-inflammatory activities by influencing pathways like NF-κB and MAPK, and by modulating cytokine release . This compound serves as a valuable reagent for chemists and materials scientists exploring these and other innovative applications in nanotechnology, electronics, and bioinorganic chemistry. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

12025-12-6

Molecular Formula

GeMgO3

Molecular Weight

144.93 g/mol

IUPAC Name

magnesium;germanium(4+);oxygen(2-)

InChI

InChI=1S/Ge.Mg.3O/q+4;+2;3*-2

InChI Key

KKBCUQDLSDJDFM-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Mg+2].[Ge+4]

Synonyms

germanium magnesium trioxide

Origin of Product

United States

Synthesis Methodologies and Advanced Growth Techniques for Germanium Magnesium Trioxide

Solid-State Reaction Synthesis of Bulk MgGeO₃

The conventional method for producing polycrystalline, bulk MgGeO₃ is the solid-state reaction, also known as the ceramic method. researchgate.net This technique involves the intimate mixing of solid precursors, typically oxides or carbonates, followed by heating at high temperatures for extended periods to facilitate diffusion and reaction between the solid particles. While effective for producing large quantities, this method often yields particles with heterogeneous sizes and shapes. researchgate.net

Optimization of Calcination Temperature and Atmosphere

Calcination temperature is a critical parameter in solid-state synthesis, profoundly influencing the crystallinity, phase purity, and reactivity of the final MgGeO₃ product. acs.orgsddafei.com The heat treatment promotes the decomposition of precursors and the formation of the desired crystalline phase. Research indicates that high calcination temperatures generally improve the crystallinity of the MgGeO₃ phase. acs.org For instance, studies have explored calcination temperatures ranging from 825 to 1050 °C. acs.org

However, a key challenge in the synthesis of MgGeO₃ is its potential transformation into the magnesium-rich Mg₂GeO₄ phase at elevated temperatures. acs.org Therefore, optimizing the temperature is crucial to maximize crystallinity while preventing the formation of this secondary phase. The atmosphere during calcination (e.g., air, inert gas) also plays a role in controlling the reaction kinetics and preventing unwanted side reactions.

Table 1: Effect of Calcination Temperature on MgGeO₃ Properties

Calcination Temperature (°C) Observed Effect on MgGeO₃ Phase Purity Reference
825 - 1050 Improved crystallinity with increasing temperature. Pure MgGeO₃ phase was maintained; no Mg₂GeO₄ phase was observed within this range in specific hydrothermal post-treatments. acs.org

Influence of Precursor Stoichiometry on Phase Purity

The precise molar ratio of the magnesium and germanium precursors is fundamental to achieving a single-phase MgGeO₃ product. nih.govrsc.org Deviations from the ideal 1:1 stoichiometry can lead to the formation of impurity phases, most commonly magnesium orthogermanate (Mg₂GeO₄) or unreacted germanium dioxide (GeO₂). acs.org

In solid-state reactions, ensuring homogenous mixing of the precursor powders is essential to maintain the correct stoichiometry on a local level, thereby promoting the complete reaction to form the desired MgGeO₃ phase. The choice of precursors and any additives can also impact the final composition. For example, in other synthesis methods like sol-gel, the use of chelating agents can inadvertently lead to an Mg-rich final product due to the stabilization of Mg²⁺ ions, resulting in the formation of Mg₂GeO₄. acs.org This highlights the universal importance of controlling the effective stoichiometry throughout the synthesis process to ensure phase purity. acs.orgnih.gov

Solution-Based Synthesis Routes for Nanostructured MgGeO₃

To overcome the limitations of solid-state reactions, such as large and irregular particle sizes, various solution-based methods have been developed. acs.orgacs.org These techniques offer superior control over particle size, shape, and distribution, making them ideal for producing nanostructured MgGeO₃ for advanced applications. researchgate.netrsc.org

Hydrothermal Synthesis for Controlled Morphology (e.g., Nanorods)

Hydrothermal synthesis has emerged as a simple, reliable, and low-cost method for producing highly uniform MgGeO₃ nanorods. acs.org This technique involves a chemical reaction in an aqueous solution within a sealed, heated vessel called an autoclave. acs.orgrsc.org The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, allowing for precise control over the morphology of the final product. acs.org

A typical procedure involves dissolving a germanium precursor like GeO₂ in water with the aid of a base such as ammonium hydroxide (NH₄OH). acs.org A soluble magnesium salt, like magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), is then added. acs.org After adjusting the pH, the solution is heated in an autoclave (e.g., at 200 °C for 12 hours). acs.org This method has been successfully used to synthesize MgGeO₃:Mn nanorods with a uniformly distributed morphology. acs.org A significant advantage of this approach is that it can prevent the formation of secondary stoichiometries like Mg₂GeO₄, which can be a problem in other methods. acs.org

Table 2: Typical Parameters for Hydrothermal Synthesis of MgGeO₃ Nanorods

Parameter Value/Reagent Purpose Reference
Germanium Precursor Germanium Dioxide (GeO₂) Source of Ge⁴⁺ acs.org
Magnesium Precursor Magnesium Nitrate Hexahydrate Source of Mg²⁺ acs.org
Solvent Water (H₂O) Reaction medium acs.org
pH Modifier Ammonium Hydroxide (NH₄OH) To dissolve GeO₂ and adjust pH acs.org
Reaction Temperature 200 °C To drive the reaction acs.org
Reaction Time 12 hours To ensure complete reaction acs.org

Salt-Assisted Methods for Nanoparticle Synthesis

Salt-assisted synthesis is another solution-based route used to produce MgGeO₃ nanoparticles with uniform shape. researchgate.net This method can be considered a variation of other techniques, such as solvothermal or solid-state routes, where the presence of a salt flux aids in the formation and growth of the desired crystalline phase. The salt acts as a medium that facilitates the diffusion of ions and can help control the particle size and morphology. For example, a salt-assisted method has been reported for the first time for the synthesis of MgGeO₃:Mn²⁺ nanoparticles, resulting in nanorods with a mean size of 350 nm × 99 nm. researchgate.net Other related techniques include molten salt-assisted methods and salt microemulsion methods, which have been used to create other complex oxide nanoparticles. researchgate.net

Sol-Gel Method for Nanosized Particle Production

Prior to the development of refined hydrothermal techniques, the sol-gel method was a primary route for synthesizing nanosized MgGeO₃. acs.orgacs.org This process involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides or salts) in a solution to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a three-dimensional network). rroij.comthepharmajournal.com The gel is subsequently dried and calcined to yield the final oxide nanoparticles. rroij.com

A representative sol-gel synthesis of MgGeO₃ involves dissolving precursors in a solvent, often with a chelating agent like citric acid to promote gel formation. acs.org The mixture is stirred and heated (e.g., 80 °C) to form a gel, which is then dried under vacuum. acs.org The resulting powder is subjected to a multi-step annealing process at high temperatures (e.g., 420 °C followed by 1050 °C) to crystallize the MgGeO₃ phase. acs.org

Despite its utility, the sol-gel method for MgGeO₃ has several drawbacks. The synthesis can be time-consuming, and the resulting nanoparticles often exhibit a broad size distribution and significant aggregation. acs.orgacs.org Furthermore, the process can be susceptible to stoichiometry control issues, where the use of chelating agents may lead to the formation of an undesirable Mg₂GeO₄ phase upon high-temperature calcination. acs.org

Flux Growth Techniques for Single-Crystal MgGeO₃ Polymorphs

The flux method is a powerful technique for growing large, high-quality single crystals of materials that have high melting points or decompose before melting. In this method, the constituent components of the desired crystal are dissolved in a suitable solvent, known as a flux, at high temperatures. Slow cooling of the solution leads to supersaturation and subsequent crystallization of the target material.

For germanium magnesium trioxide, the flux method has been successfully employed to grow single crystals of various polymorphs, including orthopyroxene, clinopyroxene, and ilmenite (B1198559) phases. The choice of flux is critical and can influence which polymorph crystallizes. A mixture of PbO and V₂O₅ has proven effective for the growth of MgGeO₃ pyroxene (B1172478) single crystals up to 1-10 mm in size. The growth process involves heating the mixture of reactants and flux to a molten state, followed by a controlled cooling period to allow for crystal nucleation and growth. Well-shaped, idiomorphic crystals can be obtained through this technique.

PolymorphFlux SystemTypical Crystal Size
Orthopyroxene (o-MgGeO₃)PbO-V₂O₅1-10 mm
Clinopyroxene (c-MgGeO₃)PbO-V₂O₅1-10 mm
Ilmenite-type MgGeO₃PbO-V₂O₅1-10 mm

High-Pressure, High-Temperature Synthesis of Metastable and Ultra-High Pressure Phases

The study of materials under extreme conditions is essential for understanding planetary interiors, and MgGeO₃ serves as a crucial low-pressure analog for MgSiO₃. High-pressure, high-temperature (HPHT) synthesis techniques are employed to create metastable and ultra-high pressure phases of MgGeO₃ that are not stable under ambient conditions. These methods allow researchers to access crystal structures that are believed to exist deep within the Earth.

The diamond-anvil cell (DAC) is a primary tool for generating extremely high pressures on small samples. A sample is placed in a small hole within a metal gasket, which is then compressed between the tips of two gem-quality diamonds. The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis of the sample using techniques like X-ray diffraction and Raman spectroscopy as pressure is applied.

Using a DAC, MgGeO₃ can be subjected to pressures of many gigapascals (GPa). For instance, the transformation from the ilmenite structure to an orthorhombic perovskite phase occurs at pressures between 24 and 38 GPa at 300 K. The DAC allows for the precise control and measurement of pressure, enabling detailed studies of phase transitions.

To achieve the high temperatures relevant to planetary interiors simultaneously with high pressures, the DAC is often coupled with a laser heating system, a technique known as the laser-heated diamond-anvil cell (LHDAC) method. In this setup, a high-power laser is focused on the sample within the DAC, rapidly increasing its temperature to thousands of degrees Kelvin. A laser absorber, such as platinum black, is often mixed with the sample to facilitate efficient heating.

The LHDAC technique has been instrumental in synthesizing ultra-high pressure phases of MgGeO₃. For example, the post-perovskite phase of MgGeO₃, which has a CaIrO₃-type structure, has been synthesized by heating the perovskite phase to temperatures of around 1800 K at pressures above 63 GPa. Further studies using LHDAC have extended the synthesis of the post-perovskite phase to pressures as high as 106 GPa and temperatures up to 1700 K. These experiments have shown that the post-perovskite phase of MgGeO₃ can be stable over a wide range of conditions relevant to the Earth's deep lower mantle.

PhaseStarting MaterialPressure (GPa)Temperature (K)Synthesis Method
PerovskiteIlmenite24–38300DAC
Post-perovskitePerovskite> 63~1800LHDAC
Post-perovskiteOrthopyroxene801700LHDAC
Post-perovskiteOrthopyroxeneup to 106up to 1700LHDAC

Crystallization from Glass Systems

Glass-ceramics are materials produced through the controlled crystallization of a base glass. This process involves a two-step heat treatment: a nucleation step at a lower temperature to form crystal nuclei, followed by a growth step at a higher temperature to allow these nuclei to grow into larger crystals. The resulting material has a multiphase structure consisting of crystalline phases embedded in a residual glass matrix.

The synthesis of MgGeO₃ can be achieved through the crystallization of germanate glasses. The process begins with the melting of precursor oxides, such as MgO and GeO₂, to form a homogeneous germanate glass. The thermal stability of the glass against crystallization is an important factor, with a larger difference between the glass transition temperature (Tg) and the crystallization onset temperature (Tx) indicating better glass-forming ability.

Controlled heat treatment of the MgGeO₃-containing glass can then induce crystallization. The addition of nucleating agents can facilitate this process. The resulting crystalline phases and their microstructure depend on the composition of the initial glass and the heat treatment schedule. This method offers a route to produce fine-grained, polycrystalline MgGeO₃ materials with potentially unique properties.

Advanced Structural Analysis and Polymorphism of Mggeo₃

Investigation of Polymorphic Transformations under Extreme Conditions

MgGeO₃ undergoes a series of pressure- and temperature-induced phase transitions, transforming into progressively denser crystal structures. The investigation of these transformations provides invaluable insight into the atomistic mechanisms and thermodynamic properties governing high-pressure mineral physics.

At lower pressures, MgGeO₃ exists in pyroxene (B1172478) structures, primarily orthopyroxene (space group Pbca) and clinopyroxene (space group P2₁/c). The transition between these two polymorphs has been a subject of considerable study, with some discrepancies in the literature regarding the precise location of the phase boundary. geoscienceworld.org Recent high-pressure and high-temperature experiments have constrained the Clapeyron slope of the orthopyroxene-clinopyroxene phase transition to be negative, with a value of approximately -1.0 MPa/K. geoscienceworld.org

At ambient pressure, the orthopyroxene phase transforms to a high-clinopyroxene structure (space group C2/c) at temperatures above 1828 ± 5 K. ucl.ac.uk The triple point, where orthopyroxene, clinopyroxene, and the higher-pressure ilmenite (B1198559) phase coexist, has been determined to be at 0.98 GPa and 752 K. geoscienceworld.org

With increasing pressure, clinopyroxene-MgGeO₃ transforms into a denser ilmenite-type structure (space group R). This transition is characterized by a positive Clapeyron slope, and its pressure-temperature conditions are more consistently reported across different studies compared to the ortho- to clinopyroxene transition. researchgate.net The transformation typically occurs between 4 and 7 GPa in the temperature range of 900–1600 K. geoscienceworld.org The enthalpy and entropy changes associated with the clinopyroxene to ilmenite transition have been determined through calorimetry and lattice vibrational calculations to be 7808 ± 561 J·mol⁻¹ and -7.5 ± 1.5 J·mol⁻¹·K⁻¹, respectively. semanticscholar.org

Interactive Data Table: Pyroxene-Ilmenite Phase Transition Parameters
TransitionPressure (GPa)Temperature (K)Clapeyron Slope (MPa/K)Reference
Orthopyroxene ↔ Clinopyroxene~0-2~750-1200-1.0 +1.0/-0.7 geoscienceworld.org
Clinopyroxene ↔ Ilmenite~4-7900-1600Positive geoscienceworld.orgresearchgate.net
Opx-Cpx-Ilm Triple Point0.98752N/A geoscienceworld.org

Further compression of the ilmenite phase leads to its transformation into a GdFeO₃-type orthorhombic perovskite structure. This transition represents a significant increase in density and coordination number for the germanium cation. Experimental studies have shown that the MgGeO₃ perovskite phase is stable at pressures above approximately 23 GPa. arizona.edu Like other transitions in the MgGeO₃ system, this occurs at a much lower pressure than the corresponding ilmenite-to-perovskite transition in MgSiO₃. arizona.edu

One of the most significant phase transitions in planetary science is the transformation from perovskite to a CaIrO₃-type post-perovskite structure, as this is believed to occur at the D'' layer of the Earth's lowermost mantle. In MgGeO₃, this transition has been experimentally observed at pressures above 63 GPa and a temperature of 1800 K. arizona.edu Some studies place the transition pressure closer to 65 GPa. researchgate.net This transformation is accompanied by a density increase of approximately 1.5% to 2.0%. arizona.eduresearchgate.net The post-perovskite phase has a layered structure where GeO₆ octahedra share edges, forming sheets stacked along one of the crystallographic axes. arizona.edu This structural anisotropy has significant implications for seismic observations in the deep Earth.

Interactive Data Table: High-Pressure Phase Transitions of MgGeO₃
Initial PhaseFinal PhaseTransition Pressure (GPa)Transition Temperature (K)Density Increase (%)Reference
IlmenitePerovskite (Orthorhombic)>23High TemperatureN/A arizona.edu
PerovskitePost-Perovskite (CaIrO₃-type)>631800~1.5 - 2.0 arizona.eduresearchgate.net

A topotactic transformation is a solid-state reaction where the crystal lattice of the product phase has a definite and reproducible orientation relative to the crystal lattice of the parent phase. nih.gov This implies that the transformation proceeds through a specific, low-energy pathway that preserves certain structural elements, rather than a complete and random reconstruction of the lattice. Such transformations are common in perovskite-related structures, often involving the ordered removal or insertion of atoms, such as oxygen, and subsequent shifts of atomic planes. nih.govmdpi.com

While the general principles of topotaxy are well-established for perovskites, detailed atomistic mechanisms and specific slip models for the high-pressure phase transitions in MgGeO₃ are not extensively documented in the literature. By analogy with other perovskite systems, the transformations likely involve cooperative shearing and shuffling of atomic layers to accommodate the change in coordination and packing efficiency. Understanding the specific slip systems that are activated during these transformations is critical for modeling plastic deformation and seismic anisotropy in planetary interiors, but remains an area for future research for the MgGeO₃ system.

Defect Chemistry and Non-Stoichiometry in MgGeO₃ Lattices

Defect chemistry deals with the types, concentrations, and effects of crystalline defects on the properties of a solid. Non-stoichiometric compounds are those whose elemental composition cannot be represented by a ratio of small integers, often due to the presence of lattice defects. mdpi.com Perovskite-type oxides are particularly known for their ability to accommodate a wide range of oxygen non-stoichiometry. mdpi.com

In the context of MgGeO₃, specific, detailed studies on its defect chemistry are limited. However, evidence for the importance of defects has been inferred from thermophysical property measurements. The presence of significant anharmonicity or the formation of defects in the clinopyroxene phase at high temperatures has been proposed to account for inconsistencies in the calculated Clapeyron slope of the orthopyroxene-clinopyroxene transition. geoscienceworld.orgresearchgate.net The formation of defects would lead to an increase in the configurational entropy of the clinopyroxene phase, thereby expanding its stability field at high temperatures. researchgate.net

The types of point defects that could lead to non-stoichiometry in MgGeO₃ lattices, particularly in the perovskite phase, include:

Oxygen vacancies: These are common in perovskites, especially under reducing conditions or high temperatures, and are compensated by a change in the oxidation state of the B-site cation (Ge).

Cation vacancies: Deficiencies on the A-site (Mg) or B-site (Ge) can occur. A-site non-stoichiometry, for instance, is known to influence the electrochemical activity in other perovskite materials. rsc.org

These defects can significantly impact the material's electrical and diffusion properties. While the precise nature and concentration of defects in the various MgGeO₃ polymorphs are yet to be fully characterized, their presence is a critical factor in understanding the compound's high-temperature thermodynamic behavior.

Spectroscopic Characterization Techniques for Probing Mggeo₃ Structure and Dynamics

X-ray Diffraction (XRD) and High-Resolution Powder X-ray Diffraction (HRPXRD)

X-ray diffraction is an indispensable tool for elucidating the crystallographic framework of MgGeO₃. By analyzing the diffraction patterns produced when X-rays interact with the material's crystalline lattice, researchers can identify its constituent phases, assess sample purity, and track structural transformations under non-ambient conditions.

Phase Identification and Purity Assessment

High-Resolution Powder X-ray Diffraction (HRPXRD) is a primary method for the identification and purity assessment of synthesized MgGeO₃ samples. The resulting diffraction pattern serves as a fingerprint for the specific polymorph present. For instance, the orthopyroxene, clinopyroxene, and ilmenite (B1198559) structures of MgGeO₃ each produce a unique set of diffraction peaks. By comparing the experimental diffraction pattern to standard diffraction data from databases, the phase or phases present in a sample can be unequivocally identified.

The purity of a sample is determined by the absence of peaks corresponding to secondary phases or unreacted starting materials, such as magnesium oxide (MgO) or germanium dioxide (GeO₂). The sharpness and intensity of the diffraction peaks also provide qualitative information about the crystallinity of the sample.

PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
OrthopyroxeneOrthorhombicPbca18.80998.94845.345190
ClinopyroxeneMonoclinicC2/c9.60108.93235.1592101.034
IlmeniteRhombohedralR-35.09205.092014.088790

In-situ High-Pressure X-ray Diffraction

The behavior of MgGeO₃ under extreme pressures is of significant interest in materials science and geophysics. In-situ high-pressure X-ray diffraction allows for the direct observation of pressure-induced phase transitions. These experiments are typically conducted using a diamond anvil cell (DAC), which can generate immense pressures on a small sample.

Studies have shown that MgGeO₃ undergoes a series of phase transformations as pressure increases. For example, a partially reversible phase transformation from the orthorhombic Pbca space group (orthopyroxene) to the monoclinic C2/c space group (clinopyroxene) has been observed. researchgate.netgeoscienceworld.org This transition is responsible for changes in the local crystal field environment. Further compression can lead to the formation of a post-perovskite phase at pressures exceeding 63 GPa. osti.gov The ability to monitor these changes in real-time provides crucial data for constructing the pressure-temperature phase diagram of MgGeO₃.

TransitionPressure RangeInitial Phase (Space Group)Final Phase (Space Group)
Orthopyroxene to ClinopyroxeneStarts around 4.36 GPaPbcaC2/c
Perovskite to Post-perovskiteAbove 63 GPaPerovskiteCaIrO₃-type

Single-Crystal X-ray Diffraction Analysis of Polymorphs

For a precise determination of the crystal structure, including atomic positions, bond lengths, and bond angles, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of high-quality single crystals of the different MgGeO₃ polymorphs.

Single-crystal studies have provided detailed structural models for the orthopyroxene, clinopyroxene, and ilmenite phases of MgGeO₃. vu.nlnsf.gov This detailed structural information is fundamental for understanding the properties of each polymorph and for theoretical calculations of their stability and behavior.

Crystallographic Data for MgGeO₃ Polymorphs from Single-Crystal XRD:

ParameterOrthopyroxeneClinopyroxene
Crystal System OrthorhombicMonoclinic
Space Group PbcaC2/c
a (Å) 18.8099(12)9.6010(8)
b (Å) 8.9484(8)8.9323(6)
c (Å) 5.3451(4)5.1592(5)
β (°) 90101.034(9)
Volume (ų) 899.56433.89
Z 168

Raman and Infrared (IR) Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the fundamental vibrational modes of a crystal lattice. These modes are sensitive to the local atomic environment, bonding characteristics, and symmetry of the crystal structure, making them powerful tools for characterizing MgGeO₃.

Identification of Vibrational Modes and Phonon Densities of States

The vibrational spectrum of each MgGeO₃ polymorph is unique and can be used for phase identification. For the ilmenite structure, factor group analysis predicts 10 Raman active modes (5Ag + 5Eg) and 8 infrared active modes. geoscienceworld.org The Raman spectra of ilmenite-type MgGeO₃ show distinct peaks corresponding to these vibrational modes. geoscienceworld.org

The phonon density of states (PDOS) provides a more complete picture of the vibrational states of a material. While direct experimental determination of the PDOS for MgGeO₃ is not widely available, theoretical calculations and inelastic neutron scattering experiments on analogous materials can provide valuable insights into the distribution of vibrational frequencies. This information is crucial for calculating thermodynamic properties such as heat capacity and entropy.

Pressure-Induced Shifts of Raman Modes

High-pressure Raman spectroscopy is a sensitive technique for studying the effects of compression on the vibrational properties of MgGeO₃. As pressure is applied, the interatomic distances decrease, leading to a strengthening of the bonds and a shift of the Raman modes to higher frequencies (a blueshift).

Correlation of Spectroscopic Data with Crystal Structure and Phase Transitions

Vibrational spectroscopy, particularly Raman spectroscopy, is highly sensitive to the crystallographic structure of MgGeO₃ and serves as a powerful tool for identifying and characterizing its various polymorphs and their transformations under conditions of high pressure and temperature. The correlation between spectroscopic signatures and crystal structure is critical for understanding the phase behavior of this compound.

Under ambient conditions, MgGeO₃ can exist in different structural forms, such as orthopyroxene and clinopyroxene phases. As pressure and temperature are increased, it undergoes a series of phase transitions to denser structures, including the ilmenite, perovskite (Pv), and post-perovskite (PPv) phases. Each of these phases possesses a unique crystal lattice and symmetry, which gives rise to a distinct vibrational spectrum.

High-pressure Raman spectroscopy studies have been instrumental in tracking these transformations. For instance, the transition from the perovskite to the post-perovskite phase is of significant geophysical interest, as MgGeO₃ is considered a low-pressure analog for the silicate (B1173343) perovskite (MgSiO₃) found in the Earth's lower mantle.

In the perovskite phase of MgGeO₃, a total of seven Raman modes have been observed at high pressures (between 14 and 51 GPa). princeton.edu The frequencies and relative intensities of these modes are systematically lower than, but similar to, those of MgSiO₃ perovskite, reflecting the analogous crystal structures. princeton.edu The transition to the post-perovskite phase is marked by the appearance of a new set of Raman modes. Ten distinct modes have been identified for the MgGeO₃ post-perovskite phase, and these are notably more intense than the perovskite modes. princeton.edu This increased intensity suggests a strong polarizability of the bonds in the post-perovskite structure. princeton.edu

The pressure-induced shifts of the Raman modes provide further insight into the structural evolution. Discontinuities in the frequencies of the vibrational modes, or changes in the slope of their pressure dependence, can pinpoint the pressure at which a phase transition occurs. researchgate.net For example, a partially reversible phase transformation from a Pbca to a C2/c space group has been observed in Mn²⁺-doped MgGeO₃ nanoparticles under pressure, which was identified through in situ Raman spectroscopy. rsc.org This structural change was directly linked to a red shift in the photoluminescence emission, highlighting the strong correlation between the crystal structure, as probed by Raman spectroscopy, and the material's optical properties. rsc.org

The following table summarizes the observed Raman modes for the perovskite and post-perovskite phases of MgGeO₃ at high pressure.

PhaseNumber of Observed Raman ModesKey Spectroscopic FeaturesStructural Correlation
Perovskite (Pv)7Similar frequencies and intensities to MgSiO₃-Pv, but systematically lower.Orthorhombic structure with corner-sharing GeO₆ octahedra.
Post-Perovskite (PPv)10Much more intense modes than Pv; extends to higher frequencies.CaIrO₃-type structure with edge-sharing GeO₆ octahedra, leading to stronger bonds.

Grüneisen Parameters from Vibrational Spectroscopy

The Grüneisen parameter is a crucial thermodynamic quantity that describes the relationship between the vibrational properties of a crystal and its volume. It quantifies the change in the frequency of a vibrational mode with respect to a change in the crystal's volume. Vibrational spectroscopy, particularly pressure-dependent Raman spectroscopy, provides a direct method for determining the mode-specific and average Grüneisen parameters.

The mode Grüneisen parameter (γᵢ) for a specific vibrational mode i is defined as:

γᵢ = - (V/ωᵢ) * (∂ωᵢ/∂V)

where V is the volume and ωᵢ is the frequency of the vibrational mode. By measuring the shift in Raman peak positions as a function of pressure, and knowing the material's equation of state (volume as a function of pressure), the mode Grüneisen parameters can be calculated.

For MgGeO₃, spectroscopic Grüneisen parameters have been determined for its high-pressure perovskite and post-perovskite phases. These parameters are vital for constraining thermodynamic properties such as thermal expansion and the Clapeyron slope of phase transitions, which are important for geophysical models.

Studies on MgGeO₃ have shown a significant change in the Grüneisen parameter across the perovskite to post-perovskite phase transition. The spectroscopic Grüneisen parameter for the perovskite phase was constrained to be 1.56 ± 0.10 at the transition pressure. princeton.edu Following the transition to the post-perovskite phase, the parameter decreases to 1.15 ± 0.06. princeton.edu This represents a notable reduction of approximately 25 ± 10% across the phase boundary. princeton.edu

This decrease in the Grüneisen parameter indicates a lower thermal expansivity for the post-perovskite phase compared to the perovskite phase. princeton.edu Such a change, if analogous in MgSiO₃, would have significant implications for the dynamics of the Earth's lowermost mantle, potentially contributing to the dynamic stability of the post-perovskite layer. princeton.edu

The following table presents the determined spectroscopic Grüneisen parameters for the high-pressure phases of MgGeO₃.

PhaseSpectroscopic Grüneisen Parameter (γ)Implication
Perovskite (Pv)1.56 ± 0.10Higher thermal expansion.
Post-Perovskite (PPv)1.15 ± 0.06Lower thermal expansion, suggesting greater stability at high temperatures.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. researchgate.net In the context of MgGeO₃, EPR is particularly valuable for investigating point defects within the crystal lattice, such as vacancies, and for characterizing the local environment of paramagnetic dopant ions.

Crystalline solids are rarely perfect, and point defects such as oxygen vacancies can significantly influence their physical and chemical properties. EPR spectroscopy can detect these defects if they possess an unpaired electron. In undoped MgGeO₃, EPR measurements have indicated the presence of a small number of oxygen vacancies. acs.org The anisotropic nature of the EPR signal associated with these vacancies suggests that they are primarily located on the surface of the material. acs.org

The presence and nature of these defects are crucial for applications such as persistent luminescence. Oxygen vacancies can act as electron traps, capturing excited electrons and slowly releasing them over time, which is the mechanism behind the long-lasting afterglow in some phosphors. acs.org EPR studies on Mn-doped MgGeO₃ have shown that the location of these oxygen vacancies (surface vs. bulk) can influence the persistent luminescence lifetime. acs.org

When MgGeO₃ is intentionally doped with paramagnetic ions, such as Mn²⁺, to tailor its optical or magnetic properties, EPR spectroscopy becomes a powerful tool for probing the local environment of these dopant ions. The interaction of the unpaired electrons of the dopant with its own nucleus (hyperfine interaction) and with the surrounding crystal field provides a detailed fingerprint of its site occupancy and local symmetry.

In Mn-doped MgGeO₃ (MGO:Mn), the EPR signal is typically dominated by the resonance from the Mn²⁺ ions. acs.org The spectrum often exhibits a characteristic six-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵⁵Mn nucleus (which has a nuclear spin I = 5/2). acs.org The precise shape and splitting of the EPR spectrum can reveal important structural information. For instance, a less-defined hyperfine splitting in MGO:Mn nanostructures has been attributed to Mn²⁺ ions occupying a non-ideal octahedral environment, a consequence of the lower crystallinity of the nanostructure. acs.org

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom within a material. dntb.gov.uawikipedia.org It involves tuning the energy of X-rays across an absorption edge of a core electron of the element of interest. The fine structure in the absorption spectrum in the vicinity of the edge is sensitive to the local coordination chemistry, including the oxidation state and the geometry of the neighboring atoms. arxiv.org

XANES is particularly effective for determining the local coordination environment of cations in MgGeO₃. The shape of the XANES spectrum, including the position of the absorption edge and the presence of pre-edge features, is a fingerprint of the absorbing atom's environment. arxiv.org

For instance, Mg K-edge XANES spectra can be used to distinguish between different magnesium germanate stoichiometries. The XANES spectrum of MgGeO₃, where Mg is in an octahedral environment, shows distinct multiple shoulder features before the main resonance. acs.org This contrasts with the spectrum for Mg₂GeO₄, which has a smoother spectral onset. acs.org By comparing experimental spectra to simulated spectra for known structures, the local coordination and stoichiometry of the sample can be confirmed. acs.org

Similarly, Mn K-edge XANES can be used to investigate the local environment of Mn dopants in MgGeO₃. When Mn²⁺ substitutes for Mg²⁺, it is expected to occupy the octahedral sites. acs.org The XANES spectra are sensitive to this local environment and can be used to confirm the site occupancy. Changes in the pre-edge features of the Mn K-edge XANES can also provide information about the oxidation state of the manganese ions. The energy of the absorption edge generally shifts to higher energies with an increasing oxidation state. nih.gov This allows for the determination of the valence state of dopant ions, which is crucial for understanding the material's optical and electronic properties. acs.org

TechniqueInformation ProbedApplication to MgGeO₃
EPR Unpaired electron spinsInvestigating oxygen vacancies; Determining local environment and site occupancy of Mn²⁺ dopants.
XANES Local coordination and oxidation stateDistinguishing between MgGeO₃ and Mg₂GeO₄ stoichiometries; Confirming the octahedral coordination of Mg and Mn dopants; Determining the valence state of dopant ions.

Spectroscopic methods are fundamental in elucidating the electronic structure and luminescence mechanisms of MgGeO₃. Techniques such as photoluminescence, persistent luminescence, and thermoluminescence provide a comprehensive understanding of emission processes and the role of defects and dopants.

Analysis of Luminescent Emission Bands and Excitation Mechanisms

The luminescence of magnesium germanate is highly dependent on the presence of dopant ions, which act as emission centers. The host lattice of MgGeO₃ provides a suitable environment for these ions, enabling distinct electronic transitions that result in light emission.

When doped with divalent manganese (Mn²⁺), MgGeO₃ typically exhibits a strong, broad red emission band centered at approximately 680 nm. optica.orgacs.orgrsc.org This emission is attributed to the ⁴T₁(⁴G) → ⁶A₁(⁶S) d-d transition of the Mn²⁺ ions, which substitute for Mg²⁺ at the octahedral sites within the crystal structure. acs.org The photoluminescence excitation (PLE) spectrum for this 680 nm emission shows a maximum peak at around 260 nm, corresponding to the ⁶A₁ → ⁴A₁ transition of Mn²⁺. acs.org In some instances, particularly with materials synthesized via the sol-gel method, an additional emission peak around 660 nm has been observed, which is suggested to originate from the presence of tetravalent manganese (Mn⁴⁺). acs.org

Doping with ytterbium (Yb³⁺) introduces emission in the short-wave infrared (SWIR) region, specifically between 930 nm and 1150 nm. acs.orgresearchgate.net This makes MgGeO₃:Yb³⁺ a promising material for applications requiring near-infrared (NIR) light. The luminescence mechanism in MgGeO₃ is closely tied to intrinsic defects, such as oxygen vacancies associated with the germanium-oxygen tetrahedra, which function as electron traps. acs.org These traps capture electrons during excitation, and their subsequent release leads to the observed luminescence. Co-doping with other ions, such as bismuth (Bi³⁺), can introduce new electron trapping centers, thereby enhancing the luminescent properties of the primary dopant. optica.orgresearchgate.net

Table 1: Photoluminescence (PL) and Photoluminescence Excitation (PLE) Data for Doped MgGeO₃
DopantEmission Peak (nm)Attributed TransitionExcitation Peak (nm)Reference
Mn²⁺~680⁴T₁(⁴G) → ⁶A₁(⁶S)~260 optica.orgacs.org
Mn⁴⁺~660Not specified270 acs.org
Yb³⁺930 - 1150²F₅/₂ → ²F₇/₂Not specified acs.orgresearchgate.net
Pr³⁺~626Not specifiedNot specified researchgate.net

Persistent Luminescence (PersL) Decay Kinetics

Magnesium germanate is a notable host material for persistent luminescence (PersL), also known as afterglow, where the material continues to emit light long after the excitation source is removed. This phenomenon relies on the slow release of electrons from trap states within the material.

In Mn²⁺-doped MgGeO₃, a deep-red persistent luminescence is observed. acs.orgacs.org The intensity and duration of this afterglow can be significantly enhanced through co-doping. For instance, the addition of Bi³⁺ can increase the red persistent luminescence intensity by a factor of 30 compared to samples doped only with manganese. optica.org Similarly, co-doping with Yb³⁺ enhances the near-infrared (NIR-I) afterglow of Mn²⁺. researchgate.netrsc.org

When doped with Yb³⁺ alone, MgGeO₃ exhibits exceptionally long-lasting SWIR persistent luminescence, which can be detected for more than 100 hours after the cessation of UV excitation. acs.orgresearchgate.net The decay profile for MgGeO₃:Yb³⁺ is characterized by an initial rapid decrease in intensity, followed by a much slower, prolonged decay. researchgate.net The efficiency of persistent luminescence can also be improved by modifying the host lattice. For example, substituting a portion of the tetravalent germanium (Ge⁴⁺) ions with trivalent gallium (Ga³⁺) in MgGeO₃:Yb³⁺ has been shown to increase the density of electron traps, leading to a significant enhancement of the NIR-II persistent luminescence, with a decay time exceeding 33 minutes. bohrium.com

Table 2: Persistent Luminescence (PersL) Characteristics of Doped MgGeO₃
Dopant SystemEmission TypeKey FindingsReference
MgGeO₃:Mn²⁺Deep-RedExhibits notable persistent luminescence. acs.orgacs.org
MgGeO₃:Mn²⁺, Bi³⁺Red30-fold increase in PersL intensity compared to Mn²⁺-only doping. optica.org
MgGeO₃:Yb³⁺SWIR (NIR-II)Very long-lasting afterglow, detectable for >100 hours. acs.orgresearchgate.net
MgGe₀.₈Ga₀.₂O₃:Yb³⁺NIR-IIEnhanced intensity with a decay time >33 minutes due to increased trap density. bohrium.com

Thermoluminescence (TL) for Trap Characterization

Thermoluminescence (TL) is a powerful technique used to characterize the energy levels of electron traps within a material. By heating a previously excited sample and measuring the emitted light as a function of temperature, a "glow curve" is produced, with peaks corresponding to the release of electrons from traps of specific depths.

Studies of Mn²⁺-doped MgGeO₃ reveal several discrete trap levels, as indicated by multiple peaks in its TL glow curve. researchgate.netresearchgate.net For samples doped solely with Mn²⁺, glow peaks have been identified at temperatures of 170 K, 240 K, 310 K, and 420 K, with the highest intensity peak occurring at 420 K. optica.org The traps responsible for room-temperature persistent luminescence are typically shallower. The introduction of co-dopants can create new trap states. For example, co-doping Mn²⁺-activated MgGeO₃ with Bi³⁺ results in an additional glow peak at approximately 320 K, suggesting that bismuth creates new traps that contribute to the enhancement of persistent luminescence. optica.org The nature of the traps can also depend on the primary dopant; while MgGeO₃:Mn²⁺ exhibits discrete trap levels, chromium-doped MgGeO₃ (MgGeO₃:Cr³⁺) has been found to possess a continuous distribution of traps. researchgate.netresearchgate.net

Table 3: Thermoluminescence (TL) Glow Peak Data for Doped MgGeO₃
Dopant SystemGlow Peak Temperatures (K)InterpretationReference
MgGeO₃:Mn²⁺170, 240, 310, 420Indicates several discrete trap levels; 420 K peak is the most intense. optica.org
MgGeO₃:Mn²⁺, Bi³⁺170, 240, 310, ~320, 420An additional peak at ~320 K suggests Bi³⁺ creates new, suitable electron traps. optica.org

Electron Microscopy Techniques (SEM, TEM, HRTEM, EDS)

Electron microscopy is indispensable for visualizing the morphology and crystal structure of MgGeO₃ at the nanoscale. These techniques provide direct evidence of particle size, shape, and crystalline quality, which are crucial factors influencing the material's optical properties.

Morphological Characterization of Nanomaterials

The morphology of MgGeO₃ nanomaterials is highly dependent on the synthesis method. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are commonly used to investigate these characteristics.

Nanoparticles of MgGeO₃:Mn²⁺ synthesized using the sol-gel method typically appear as irregularly shaped flakes, often with a wide distribution of particle sizes and a high degree of aggregation. acs.orgrsc.orgacs.org The diameter of these particles generally falls within the 50-100 nm range. rsc.org In contrast, a hydrothermal synthesis approach can yield MgGeO₃:Mn²⁺ with a much more uniform, rod-like morphology. acs.orgacs.org These nanorods exhibit lengths ranging from 100 to 250 nm and a consistent width of approximately 60 nm. acs.org This improved morphological control is significant, as properties like persistent luminescence have been shown to be more intense and longer-lasting in the uniformly shaped nanorods compared to the aggregated flakes from sol-gel synthesis. acs.org

Microstructural Analysis and Lattice Fringe Resolution

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystal lattice, providing detailed information about the microstructure and crystallinity of the nanomaterials.

In hydrothermally synthesized MgGeO₃:Mn²⁺ nanorods, HRTEM analysis has revealed clear and continuous lattice fringes. acs.org The measured distance between adjacent fringes was 0.321 nm, which corresponds precisely to the interplanar spacing of the (221) crystallographic planes of the orthorhombic (Pbca space group) structure of MgGeO₃. acs.org This confirms the high crystallinity of the nanorods. Complementary techniques such as Energy Dispersive X-ray Spectroscopy (EDS), often coupled with TEM, are used to confirm the elemental composition of the synthesized materials, ensuring the presence and distribution of magnesium, germanium, oxygen, and the intended dopants. acs.org

Elemental Mapping and Compositional Analysis

The verification of stoichiometry and the assessment of elemental distribution are critical steps in the characterization of synthesized germanium magnesium trioxide (MgGeO₃). Elemental mapping and compositional analysis techniques provide indispensable data to confirm the formation of the desired compound and to identify the presence of any secondary phases or impurities. These methods are typically performed in conjunction with electron microscopy.

Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Electron Probe Microanalysis (EPMA) are powerful tools for this purpose. researchgate.netplymouth.ac.uk Both techniques rely on the analysis of characteristic X-rays emitted from a sample when it is bombarded by a high-energy electron beam. plymouth.ac.ukbruker.com When the electron beam interacts with the atoms in the MgGeO₃ sample, it can cause the ejection of an inner-shell electron. bruker.com An electron from a higher energy level then drops to fill the vacancy, releasing a specific amount of energy in the form of an X-ray. The energy of this X-ray is unique to the element from which it was emitted, allowing for the identification of the elements present in the sample. plymouth.ac.uk

Elemental Mapping

Elemental mapping involves scanning the electron beam across a selected area of the MgGeO₃ sample and collecting an EDS spectrum at each point. myscope.training This process generates two-dimensional maps showing the spatial distribution of each constituent element. For a pure and homogenous MgGeO₃ sample, the elemental maps for magnesium (Mg), germanium (Ge), and oxygen (O) would show a uniform and overlapping distribution. This uniformity is a key indicator that the elements are chemically bonded and evenly distributed throughout the compound, rather than existing as separate, unreacted oxides or other phases. researchgate.net Any localized concentrations of a particular element could indicate phase segregation or the presence of impurities.

Compositional Analysis

Beyond qualitative mapping, EDS and EPMA provide quantitative analysis of the elemental composition, typically expressed in weight percent (wt%) or atomic percent (at%). rockymountainlabs.comyoutube.com This analysis is crucial for confirming that the synthesized material has the correct 1:1:3 atomic ratio of magnesium, germanium, and oxygen. The chemical composition of various germanate compounds has been successfully confirmed using EPMA. researchgate.net

For pure this compound, the theoretical elemental composition can be calculated from its chemical formula (MgGeO₃) and the atomic weights of its constituent elements. The experimentally determined values from a synthesized sample are expected to closely match these theoretical values.

Below is a data table comparing the theoretical composition of MgGeO₃ with typical expected results from an experimental analysis.

ElementSymbolTheoretical Atomic %Theoretical Weight %Typical Experimental Weight % (EDS/EPMA)
MagnesiumMg20.016.77~16-17
GermaniumGe20.050.11~50-51
OxygenO60.033.12~32-34

The close correlation between the values obtained from quantitative analysis and the theoretical percentages validates the successful synthesis of the stoichiometric MgGeO₃ compound. youtube.com These analytical techniques are therefore fundamental for quality control and for ensuring the phase purity of the material before its use in further applications or more advanced structural and spectroscopic studies.

Theoretical and Computational Investigations of Germanium Magnesium Trioxide

First-Principles Calculations (e.g., Density Functional Theory - DFT)

First-principles calculations, with Density Functional Theory (DFT) being the most prominent and widely used method, serve as a powerful tool in computational materials science. youtube.com DFT allows for the complex many-body problem of interacting electrons in a solid to be mapped onto a more manageable system of non-interacting electrons moving in an effective potential. youtube.com This approach enables the calculation of a material's ground-state properties, including its electronic structure. youtube.com

In the study of germanium magnesium trioxide, DFT calculations are employed to model the compound's behavior. For instance, investigations have utilized the WIEN2k package, a software that implements DFT, to analyze the physical properties of MgGeO3. researchgate.net Such computational analyses have confirmed that MgGeO3 can crystallize in a cubic perovskite structure with the space group Pm-3m. researchgate.net The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation.

The electronic band structure and the Density of States (DOS) are fundamental concepts in solid-state physics that describe the quantum mechanical states electrons are allowed to occupy within a material. The band structure plots the energy of electron states versus their momentum in the reciprocal space, revealing whether a material is a conductor, semiconductor, or insulator. The DOS, complementary to the band structure, quantifies the number of available electronic states at each energy level.

For this compound, ab-initio investigations within the framework of DFT have been performed to determine its electronic properties. researchgate.net The calculated electronic band structure of MgGeO3 in the cubic perovskite phase indicates its semiconducting nature. researchgate.net A key feature of the band structure is the band gap, which is the energy difference between the top of the valence band (composed of occupied electron states) and the bottom of the conduction band (composed of unoccupied states).

The Density of States analysis provides deeper insight into the atomic orbital contributions to the electronic structure. For metal oxides, the valence band is often dominated by O 2p atomic orbitals, while the conduction band is typically formed from the orbitals of the metal cations. aps.orgresearchgate.net In the case of MgGeO3, the total DOS would be a sum of the partial DOS (PDOS) from magnesium, germanium, and oxygen atoms. The PDOS reveals the specific contributions of the s, p, and d orbitals of each element to the valence and conduction bands, which is crucial for understanding bonding and optical properties. For example, in magnesium-containing oxides like MgO, the conduction band is primarily composed of Mg 3s states. researchgate.net Theoretical studies on Mn2+-doped MgGeO3 have also highlighted the role of oxygen vacancies associated with Ge-O tetrahedra in creating electron traps, which directly relates to the material's electronic structure and luminescence properties. acs.org

Below is a table summarizing key parameters often used and obtained in DFT calculations for compounds like MgGeO3.

Parameter Description Typical Value/Method
Computational Code Software used to perform the DFT calculations.WIEN2k researchgate.net
Crystal Structure The arrangement of atoms in the crystal lattice.Cubic Perovskite researchgate.net
Space Group The symmetry group of the crystal structure.Pm-3m (#221) researchgate.net
Exchange-Correlation Functional The approximation used for electron-electron interactions.Generalized Gradient Approximation (GGA) or Local Density Approximation (LDA) are common choices.
Band Gap (Eg) The energy difference between the valence and conduction bands.The specific calculated value depends on the functional used.

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